

The Molecular Target of CCT251236: A Technical Guide to its Identification and Characterization

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Compound of Interest

Compound Name: CCT251236

Cat. No.: B606551

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Introduction

CCT251236 is a potent, orally bioavailable small molecule that emerged from a phenotypic screen for inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway.^{[1][2][3]} While initially identified for its ability to modulate the HSF1-mediated stress response, subsequent in-depth studies have revealed its direct molecular target, providing a valuable chemical probe for a previously underexplored protein. This technical guide provides a comprehensive overview of the identification and characterization of the molecular target of **CCT251236**, detailing the experimental methodologies and key findings.

The Molecular Target: Pirin

Through a sophisticated chemical proteomics approach, the direct molecular target of **CCT251236** was identified as Pirin, a highly conserved, iron-dependent nuclear protein.^{[1][4][5]} This identification was subsequently validated through biophysical and structural biology techniques. Pirin is a member of the cupin superfamily and has been implicated in various cellular processes, including transcriptional regulation and apoptosis, although its precise functions are still being elucidated.^{[1][6][7]}

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of **CCT251236** and its interaction with its molecular target, Pirin.

Parameter	Cell Line	Value	Assay	Reference
IC50 (HSF1-mediated HSP72 induction)	U2OS	2.8 nM	HSP72 ELISA	[1]
IC50 (HSF1-mediated HSP72 induction)	SK-OV-3	19 nM	HSP72 ELISA	[8]
GI50 (Cell Growth Inhibition)	SK-OV-3	8.4 nM	CellTiter-Blue®	[1]
Free GI50 (Cell Growth Inhibition)	SK-OV-3	1.1 nM	Calculated	[8]

Table 1: Cellular Activity of **CCT251236**

Parameter	Value	Method	Reference
KD (Binding Affinity to Pirin)	44 nM	Surface Plasmon Resonance (SPR)	[1][9]

Table 2: Biophysical Characterization of **CCT251236**-Pirin Interaction

Experimental Protocols

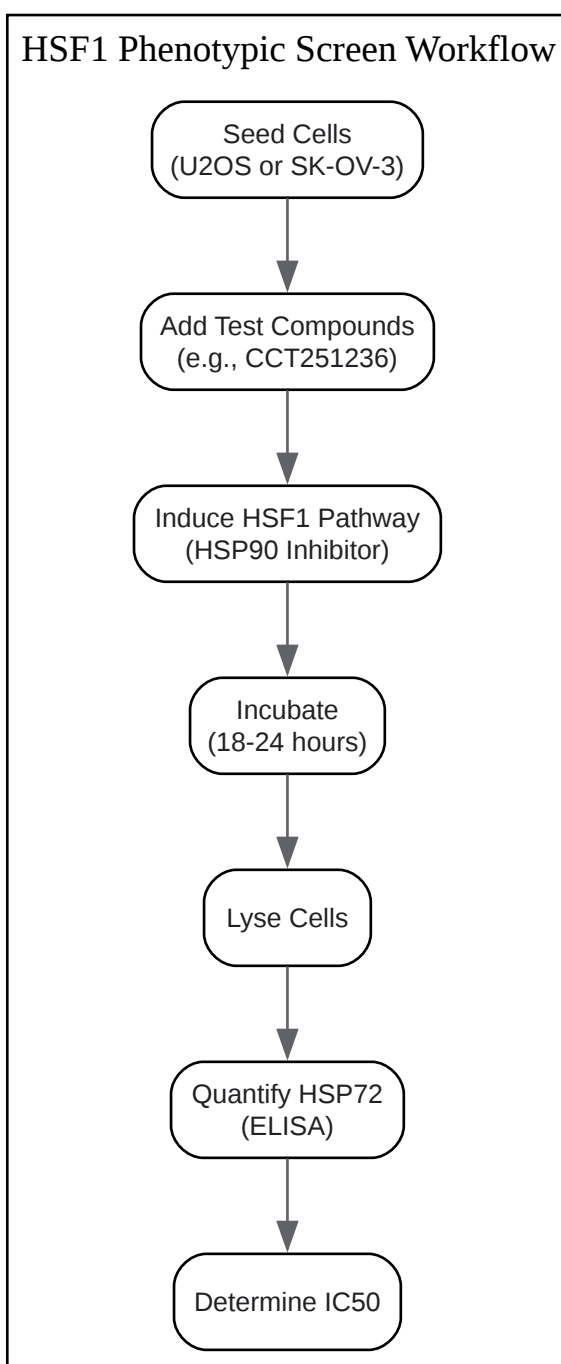
HSF1 Phenotypic Screen for Inhibitors of HSP72 Induction

This assay was designed to identify compounds that inhibit the HSF1-mediated stress response, which is often upregulated in cancer cells.

Principle: The assay measures the inhibition of Heat Shock Protein 72 (HSP72) induction following the activation of the HSF1 pathway by an HSP90 inhibitor.

Protocol:

- Cell Seeding: Seed human osteosarcoma (U2OS) or human ovarian adenocarcinoma (SK-OV-3) cells in 96-well plates and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a dilution series of the test compounds (including **CCT251236**) for 1 hour.
- HSF1 Pathway Activation: Induce the HSF1 stress response by adding a potent HSP90 inhibitor (e.g., 17-AAG) to the wells.
- Incubation: Incubate the plates for a further 18-24 hours to allow for HSP72 expression.
- Cell Lysis: Lyse the cells to release intracellular proteins.
- HSP72 Quantification: Quantify the levels of HSP72 using a specific enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: Determine the IC₅₀ value for each compound by plotting the percentage inhibition of HSP72 induction against the compound concentration.



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HSF1 Phenotypic Screen Workflow

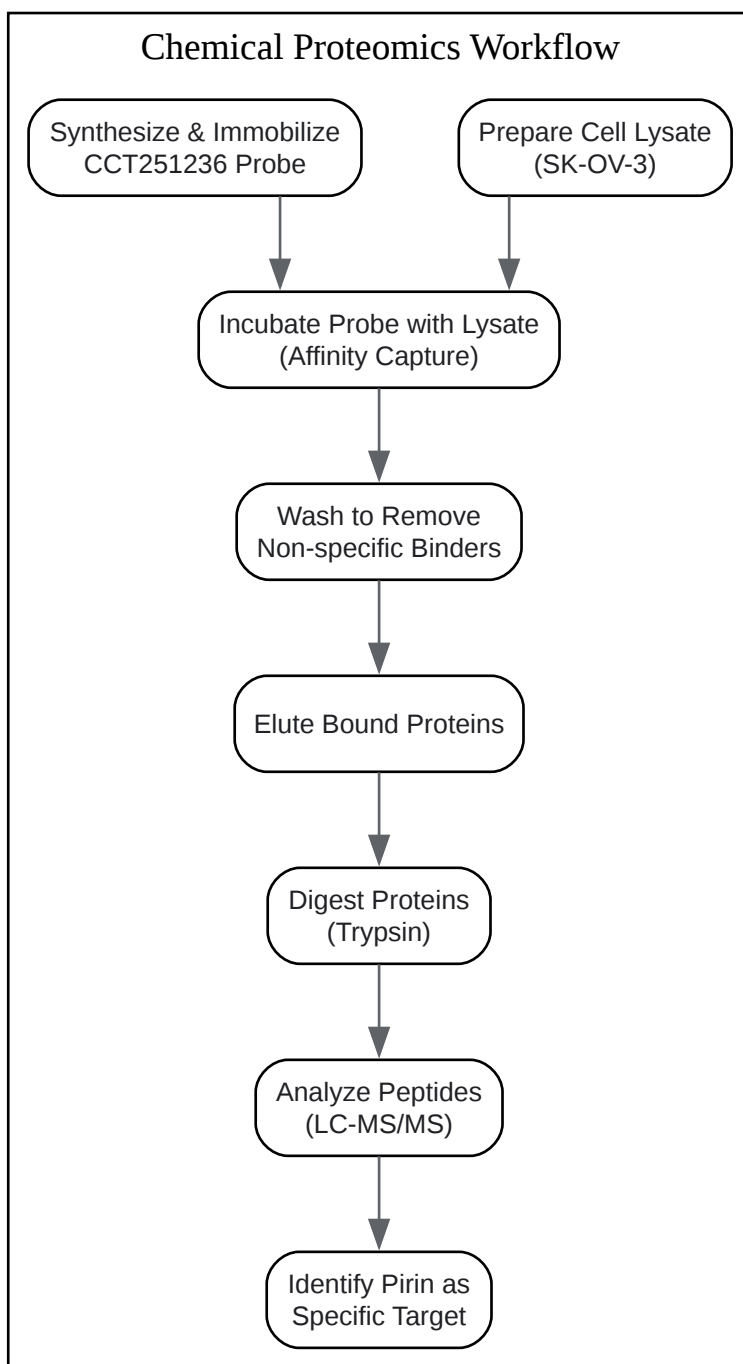
Chemical Proteomics for Target Identification

This unbiased approach was crucial for identifying Pirin as the molecular target of **CCT251236** from a complex cellular lysate.

Principle: A chemical probe based on the **CCT251236** scaffold is synthesized and immobilized on beads. This "bait" is used to "fish" for its binding partners from a cell lysate. The captured proteins are then identified and quantified using mass spectrometry.

Protocol:

- Chemical Probe Synthesis: Synthesize a derivative of **CCT251236** containing a linker arm suitable for immobilization to a solid support (e.g., agarose beads).
- Probe Immobilization: Covalently attach the chemical probe to the beads.
- Cell Culture and Lysate Preparation: Culture SK-OV-3 cells and prepare a whole-cell lysate under conditions that preserve protein-protein interactions.
- Affinity Capture: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.
- Washing: Wash the beads extensively to remove non-specifically bound proteins.
- Elution: Elute the specifically bound proteins from the beads.
- Protein Digestion: Digest the eluted proteins into smaller peptides using an enzyme such as trypsin.
- Mass Spectrometry Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
- Data Analysis: Compare the proteins captured by the **CCT251236** probe with those captured by a negative control probe to identify specific binding partners.



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Chemical Proteomics Workflow

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR was used to confirm the direct interaction between **CCT251236** and Pirin and to quantify its binding affinity.

Principle: SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the real-time monitoring of binding events and the calculation of kinetic and affinity constants.

Protocol:

- Pirin Immobilization: Immobilize purified recombinant human Pirin onto the surface of an SPR sensor chip.
- **CCT251236** Preparation: Prepare a series of dilutions of **CCT251236** in a suitable running buffer.
- Binding Measurement: Inject the different concentrations of **CCT251236** over the sensor chip surface and monitor the binding response in real-time.
- Dissociation Measurement: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.
- Data Analysis: Fit the binding data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_{on}), dissociation rate constant (k_{off}), and the equilibrium dissociation constant (K_D).

X-ray Co-crystallography for Structural Elucidation

This technique provided a high-resolution three-dimensional structure of the **CCT251236**-Pirin complex, revealing the precise molecular interactions.

Principle: By obtaining a crystal of the protein-ligand complex and diffracting X-rays through it, the electron density of the complex can be determined, allowing for the construction of a detailed atomic model.

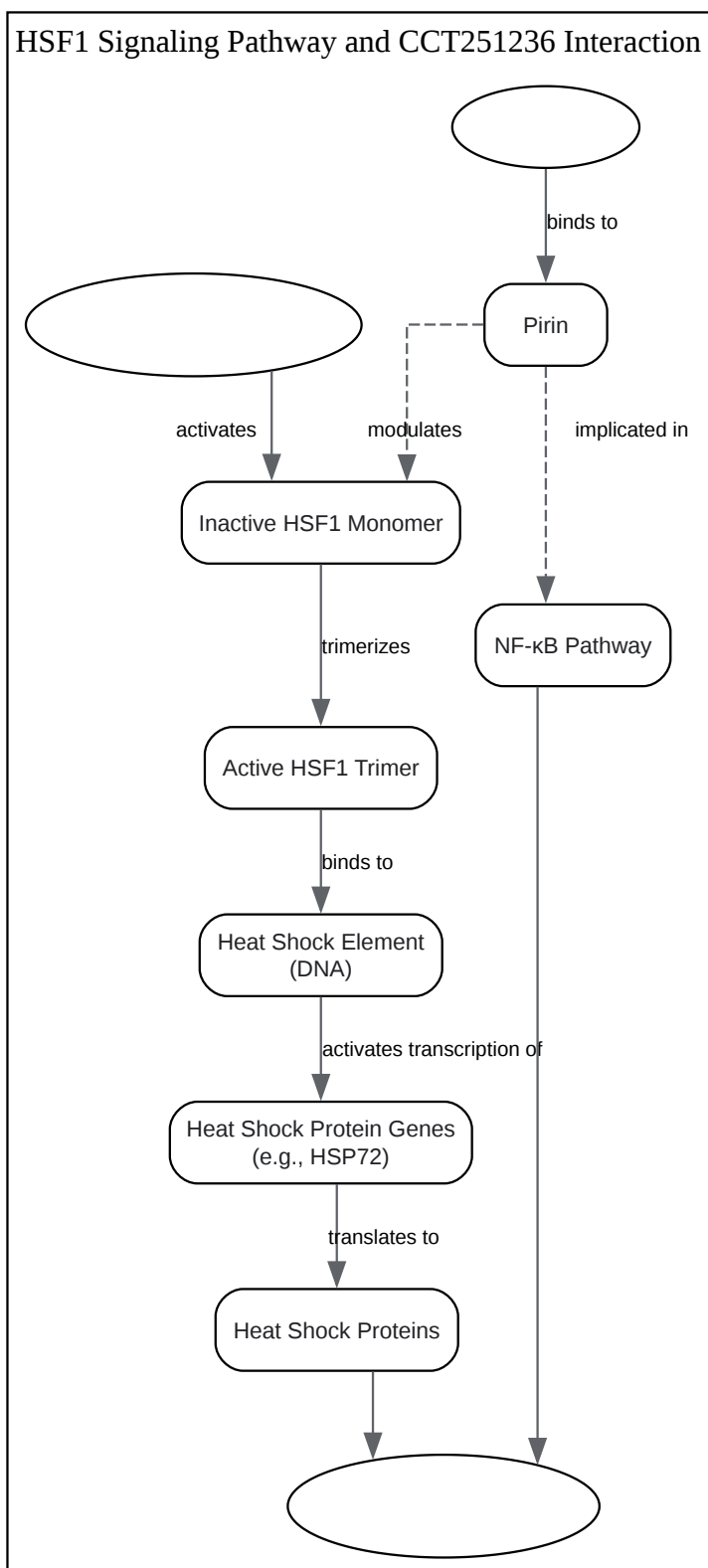
Protocol:

- Protein Expression and Purification: Express and purify high-quality, soluble recombinant human Pirin.

- **Complex Formation:** Incubate the purified Pirin with an excess of **CCT251236** to ensure the formation of a stable complex.
- **Crystallization Screening:** Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to find conditions that yield well-ordered crystals of the **CCT251236**-Pirin complex.
- **X-ray Diffraction Data Collection:** Mount a single, high-quality crystal and expose it to a high-intensity X-ray beam. Collect the diffraction data.
- **Structure Determination and Refinement:** Process the diffraction data to determine the electron density map. Build and refine an atomic model of the **CCT251236**-Pirin complex that fits the electron density.
- **Structural Analysis:** Analyze the final structure to identify the key amino acid residues in Pirin that interact with **CCT251236** and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions).

Signaling Pathway Modulation

CCT251236 was discovered through its ability to inhibit the HSF1-mediated stress response. While it does not directly bind to HSF1, its interaction with Pirin appears to modulate this pathway. The precise mechanism by which Pirin influences the HSF1 pathway is an area of ongoing research. Pirin has also been linked to the NF- κ B signaling pathway, suggesting potential cross-talk between these stress and inflammatory response pathways.^{[1][10]}



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